1-(3-Azetidinyl)-4-piperidinol dihydrochloride structure and properties
1-(3-Azetidinyl)-4-piperidinol dihydrochloride structure and properties
[1]
Introduction: The Strategic Scaffold
In the landscape of modern medicinal chemistry, 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: 810680-60-5) represents a high-value "linked-ring" architecture.[1] Unlike simple spirocycles, this compound features a direct N-C linkage between a strained four-membered azetidine ring and a six-membered piperidine ring.[1]
This specific topology offers two distinct advantages for drug development, particularly in kinase inhibitor design (e.g., JAK inhibitors):
-
Metabolic Stability: The azetidine ring lowers lipophilicity (LogP) compared to larger cycloalkyl substituents, reducing metabolic clearance while maintaining steric bulk.
-
Vectorization: The 4-hydroxyl group on the piperidine serves as a versatile handle for further functionalization (etherification, oxidation, or substitution), allowing precise orientation of pharmacophores within a binding pocket.[2]
This guide provides a comprehensive technical analysis of the compound's structure, synthesis, and application in high-throughput synthesis.
Chemical Identity & Structure
The compound exists as a dihydrochloride salt, ensuring stability and water solubility for aqueous reactions.
| Property | Specification |
| IUPAC Name | 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride |
| CAS Number | 810680-60-5 (Dihydrochloride) / 178311-52-9 (Free Base) |
| Molecular Formula | C₈H₁₈Cl₂N₂O |
| Molecular Weight | 229.15 g/mol (Salt) / 156.23 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O |
| SMILES | OC1CCN(C2CNC2)CC1.Cl.Cl |
Structural Analysis
The molecule contains two basic nitrogen centers:
-
Azetidine Nitrogen (Secondary): High basicity (pKa ~10–11).[1] This is the primary site for protonation and subsequent derivatization (e.g., amidation or arylation).
-
Piperidine Nitrogen (Tertiary): Lower basicity due to steric hindrance and electronic effects from the azetidine attachment.[1]
In the dihydrochloride form, both nitrogens are protonated, rendering the molecule chemically inert to oxidation until neutralized.
Synthesis & Manufacturing
The synthesis of 1-(3-Azetidinyl)-4-piperidinol relies on a Reductive Amination strategy, chosen for its scalability and avoidance of mutagenic alkylating agents (like azetidinyl halides).[1]
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the industrial standard route using N-Boc-3-azetidinone as the starting electrophile.[1]
Figure 1: Step-wise synthesis via reductive amination and acid-mediated deprotection.
Detailed Experimental Protocol
Objective: Synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride on a 10g scale.
Step 1: Reductive Amination[1]
-
Preparation: In a 500 mL round-bottom flask, dissolve N-Boc-3-azetidinone (10.0 g, 58.4 mmol) and 4-hydroxypiperidine (6.5 g, 64.2 mmol) in anhydrous Dichloromethane (DCM) (200 mL).
-
Activation: Add Acetic Acid (3.5 mL, 1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (18.5 g, 87.6 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Target Mass: 257.2 [M+H]⁺).[1]
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate as a viscous oil.
Step 2: Deprotection & Salt Formation[1]
-
Dissolution: Dissolve the crude intermediate in Methanol (50 mL).
-
Acidolysis: Add 4M HCl in Dioxane (60 mL) dropwise at 0°C.
-
Precipitation: Stir at room temperature for 4 hours. The product will precipitate as a white solid.
-
Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold diethyl ether (2 x 50 mL) to remove organic impurities.[1]
-
Drying: Dry under high vacuum at 40°C for 24 hours.
-
Yield: ~12.5 g (85% over two steps).
-
Purity: >98% (HPLC).
-
Physicochemical Properties & Stability[1][4]
| Parameter | Value | Implications for Research |
| Hygroscopicity | High | Must be stored in a desiccator or under inert gas.[1] Exposure to air causes deliquescence.[1] |
| pKa (Calculated) | N(azetidine): ~10.5N(piperidine): ~7.8 | The azetidine nitrogen is the primary nucleophile in basic conditions. |
| Thermal Stability | Stable up to 180°C | Suitable for microwave-assisted synthesis.[1] |
| Reactivity | Nucleophilic (Free base) | Can undergo SɴAr, Amide Coupling, or Reductive Amination at the azetidine nitrogen. |
Applications in Drug Discovery
This scaffold is a "privileged structure" in the design of Janus Kinase (JAK) Inhibitors and GPCR ligands .
Solubility Enhancement
Replacing a cyclohexyl or phenyl group with the 1-(3-azetidinyl)piperidin-4-ol moiety often improves aqueous solubility by 10–50 fold due to the ionizable amines and the polar hydroxyl group.[1]
JAK Inhibitor Synthesis (Tofacitinib Analogs)
The azetidine ring mimics the pyrrolidine found in Tofacitinib but alters the vector of the attached piperidine, potentially improving selectivity for JAK1 vs. JAK2/3.
Workflow: Coupling to Heteroaryl Halides
-
Reagent: 1-(3-Azetidinyl)-4-piperidinol 2HCl[1]
-
Base: Cs₂CO₃ (3.0 eq) or DIPEA (4.0 eq) to neutralize both HCl equivalents.[1]
-
Solvent: DMF or DMSO (Polar aprotic required for salt solubility).[1]
-
Condition: SɴAr reaction with 4-chloropyrrolo[2,3-d]pyrimidine derivatives.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
Storage: Store at 2–8°C under Argon. Hygroscopic.
References
-
Chemical Identity & CAS Verification
-
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 545699, 1-Boc-3-hydroxypiperidine (Precursor analysis) and related azetidinyl derivatives.[1] Retrieved from .[1][3]
-
CymitQuimica.[1][5] Product Sheet: 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride (CAS 810680-60-5).[1][6][7] Retrieved from .[1]
-
-
Synthetic Methodology (Reductive Amination)
-
BenchChem Application Notes.[1][2][8] "The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis." Retrieved from .[1]
-
MDPI (2022).[1] "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine..." (Demonstrating stability of the piperidinol scaffold). Retrieved from .[1]
-
-
Medicinal Chemistry Applications
Sources
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
